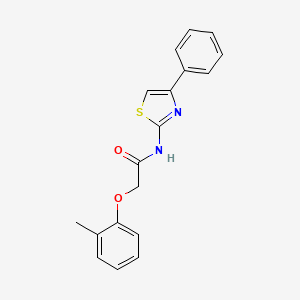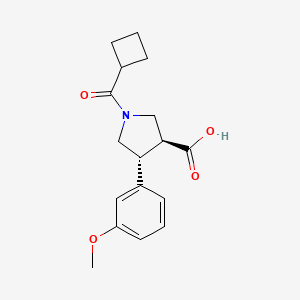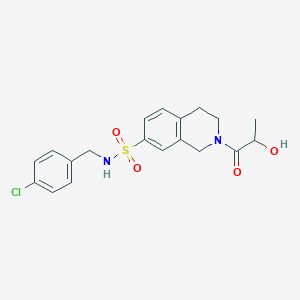![molecular formula C15H19N3 B5572112 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its derivatives typically involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, resulting in the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines. Dehydration of specific hydrazides further leads to the formation of 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves the cyclization of 1-isoquinolylhydrazine with formic and acetic acid, yielding the s-triazolo[3,4-a]isoquinoline and its derivatives through various interconversions and methylation processes (Sidhu, Naqui, & Iyengar, 1966).
Molecular Structure Analysis
The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been determined, revealing a crystal built of 2L · H2O dimers formed by hydrogen bonds between the water molecule and nitrogen atoms in the L molecules. This analysis is supported by IR and electronic spectra studies along with model quantum-chemical calculations (Sokol et al., 2001).
Chemical Reactions and Properties
5,5-Dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline exhibits a range of chemical reactions, including the formation of quaternary 2-R-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolinium salts upon alkylation with iodomethane, 2-iodopropane, or substituted benzyl halides. These salts demonstrate the possibility of forming carbene PEPPSI complexes with palladium(II) and pyridine (Glushkov et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Interconversions : The synthesis of s-Triazolo[3,4-a]isoquinolines has been achieved through cyclization reactions, demonstrating various interconversions within the series, providing a foundation for further chemical modifications and applications (Sidhu, Naqui, & Iyengar, 1966).
Advanced Synthesis Techniques : Research has delved into the synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, exploring dehydration processes of specific hydrazides, underscoring the adaptability of these compounds for varying synthetic needs (Glushkov et al., 2000).
Biological Activities and Applications
Antimicrobial Studies : Chalcones incorporating the isoquinoline moiety have been synthesized, with some showing promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mukhtar et al., 2022).
Antioxidant Activity : Novel pyrimido[4,5-c]isoquinolines and their derivatives have been synthesized, showing significant antioxidant activity in in vitro studies. This suggests their potential utility in combating oxidative stress-related disorders (Narsimha, Battula, & Nagavelli, 2018).
Chemical Properties and Characterization
Crystal Structure Analysis : The crystal and molecular structures of specific triazolo[3,4-a]isoquinolines have been determined, providing insights into their structural properties and potential interactions in complex formulations (Sokol et al., 2001).
Synthesis of N-heterocyclic Carbenes Precursors : Research into the preparation of triazolo[3,4-a]isoquinolinium salts as precursors for N-heterocyclic carbenes opens avenues for applications in modern organic synthesis and catalysis (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,5-dimethyl-3-propyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-4-7-13-16-17-14-12-9-6-5-8-11(12)10-15(2,3)18(13)14/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLCYHMJFZLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C(CC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)




![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
